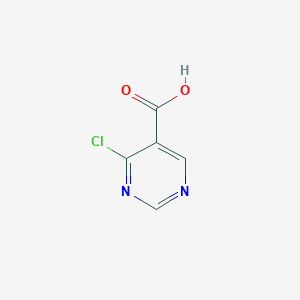

4-Chloropyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloropyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEFILYXLZSVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599965 | |

| Record name | 4-Chloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933686-33-0 | |

| Record name | 4-Chloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 4-Chloropyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Pyrimidine

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry. Its prevalence in biologically active molecules, from nucleobases to a plethora of therapeutic agents, is a testament to its versatile chemical nature and ability to engage with biological targets. Within this privileged class of compounds, 4-Chloropyrimidine-5-carboxylic acid (CAS No: 933686-33-0) emerges as a particularly valuable and strategic building block.

This technical guide provides an in-depth exploration of this compound, offering insights into its synthesis, physicochemical properties, reactivity, and, most critically, its application as a key intermediate in the development of novel therapeutics. The strategic placement of a reactive chlorine atom at the 4-position and a carboxylic acid at the 5-position of the pyrimidine ring bestows upon this molecule a dual functionality that is highly sought after in the rational design of targeted therapies. The electron-withdrawing nature of the pyrimidine ring, further accentuated by the chloro and carboxyl substituents, activates the C4 position for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of diverse compound libraries. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the synthetic potential of this versatile molecule.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the properties of its derivatives. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 933686-33-0 | [1][2] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | [1] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Solubility | Soluble in many organic solvents such as DMF, DMSO; limited solubility in water | General knowledge |

| Canonical SMILES | C1=C(C(=NC=N1)Cl)C(=O)O | [1] |

| InChI | InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10) | [1] |

Synthesis of this compound: A Plausible and Validated Approach

While multiple synthetic routes to substituted pyrimidines exist, a common and industrially scalable approach for the synthesis of this compound involves the chlorination of a suitable pyrimidine precursor, often derived from uracil or its analogs. The following protocol is a representative, self-validating system grounded in established chemical principles for the synthesis of chloropyrimidines.

Conceptual Workflow for Synthesis

The synthesis can be conceptualized as a two-step process starting from the readily available Uracil-5-carboxylic acid. The first step involves the chlorination of the pyrimidine ring, and the second is the selective hydrolysis of a resulting acyl chloride, if formed.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol

Reaction: Uracil-5-carboxylic acid to this compound.

Materials:

-

Uracil-5-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Toluene (or other high-boiling inert solvent)

-

Ice-water bath

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend Uracil-5-carboxylic acid in an excess of phosphorus oxychloride.

-

Chlorination: While stirring the suspension, slowly add phosphorus pentachloride in portions. The molar ratio of the chlorinating agent to the starting material is crucial and should be optimized, but a ratio of approximately 3:1 (PCl₅ to Uracil-5-carboxylic acid) is a good starting point.

-

Heating: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours (typically 3-6 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride and phosphorus pentachloride. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Hydrolysis and Neutralization: The acidic aqueous solution is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This step facilitates the selective hydrolysis of the more reactive acyl chloride and any remaining 2-chloro substituent if over-chlorination occurred, while preserving the desired 4-chloro group.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The success of this protocol relies on the differential reactivity of the chloro-substituents on the pyrimidine ring and the acyl chloride. The 4- and 6-positions of the pyrimidine ring are generally more susceptible to nucleophilic attack than the 2-position. Careful control of the hydrolysis conditions (pH and temperature) is key to achieving the desired product.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the presence of two key functional groups: the reactive chlorine atom at the C4 position and the carboxylic acid at the C5 position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing pyrimidine ring. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of substituted pyrimidines. This reaction is a cornerstone of its application in drug discovery.

Sources

4-Chloropyrimidine-5-carboxylic acid molecular weight

An In-Depth Technical Guide to 4-Chloropyrimidine-5-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: this compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and bifunctional nature—possessing both an electrophilic pyrimidine ring and a nucleophilic carboxylic acid handle—make it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, and strategic applications, particularly in the development of targeted therapeutics like kinase inhibitors. The pyrimidine core is a ubiquitous motif in a vast range of biologically active molecules, including several marketed drugs, underscoring the importance of functionalized pyrimidines in pharmaceutical research.[1][2]

Core Molecular and Physical Properties

This compound is a stable, solid compound at room temperature. Its precise physicochemical properties are crucial for designing synthetic routes and ensuring handling safety. The molecular weight is a fundamental parameter for all stoichiometric calculations in synthesis.

| Property | Value | Source |

| Molecular Weight | 158.54 g/mol | [3] |

| Molecular Formula | C₅H₃ClN₂O₂ | [3] |

| CAS Number | 933686-33-0 | [3] |

| Appearance | White to off-white solid | N/A |

| Canonical SMILES | C1=C(C(=NC=N1)Cl)C(=O)O | [3] |

| InChI Key | ZJEFILYXLZSVJZ-UHFFFAOYSA-N | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved via a robust, multi-step sequence starting from readily available precursors. The common route involves the construction of a hydroxypyrimidine ring system, followed by a chlorination reaction and subsequent hydrolysis.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a three-stage process: ring formation, chlorination, and hydrolysis.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol details the laboratory-scale synthesis, beginning with the formation of the ethyl ester precursor.

Step 1: Synthesis of Ethyl 4-Hydroxypyrimidine-5-carboxylate [4]

-

Reagent Preparation: Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a solution of formamidine acetate in ethanol.

-

Addition: To the stirred formamidine solution, add diethyl ethoxymethylenemalonate dropwise at room temperature.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with acetic acid. The product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold ethanol and then water to remove residual salts, and dry under vacuum to yield Ethyl 4-Hydroxypyrimidine-5-carboxylate.

Step 2: Synthesis of Ethyl 4-Chloropyrimidine-5-carboxylate [4]

-

Safety Precaution: This step must be performed in a well-ventilated fume hood as it involves phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the Ethyl 4-Hydroxypyrimidine-5-carboxylate from the previous step.

-

Chlorination: Add phosphorus oxychloride (POCl₃) in excess (typically 5-10 equivalents). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.

-

Heating: Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

-

Workup: After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 4-Chloropyrimidine-5-carboxylate.

Step 3: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified Ethyl 4-Chloropyrimidine-5-carboxylate in a mixture of ethanol and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 equivalents) and heat the mixture to reflux (70-80 °C) for 1-2 hours, monitoring by TLC.

-

Workup: After cooling the reaction mixture to room temperature, acidify it to a pH of approximately 2-3 with dilute hydrochloric acid (HCl). The final product will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly under vacuum to yield this compound.

Chemical Reactivity and Strategic Applications

The utility of this compound in drug discovery stems from its two distinct reactive sites, which can be addressed sequentially to build molecular complexity. This bifunctionality is particularly valuable in the synthesis of kinase inhibitors, which often feature a heterocyclic core that binds to the ATP pocket of the enzyme.[5][6]

Key Reaction Pathways

The C4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the C5-carboxylic acid is ideal for forming amide bonds.

Caption: Key reaction pathways for this compound.

Application in Kinase Inhibitor Synthesis

A common strategy in the synthesis of kinase inhibitors is to first perform a nucleophilic substitution at the C4 position with a desired amine, followed by an amide coupling at the C5 position. This sequence allows for the introduction of diverse functionalities to probe the structure-activity relationship (SAR). For instance, pyrimidine-5-carboxamide derivatives have been explored as potent inhibitors of Spleen Tyrosine Kinase (Syk) and Aurora Kinases.[5][6]

Exemplary Protocol: Amide Bond Formation

This protocol describes a standard procedure for coupling the carboxylic acid with an amine, a cornerstone reaction in medicinal chemistry.

-

Reagents and Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).

-

Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by silica gel chromatography to yield the desired pyrimidine-5-carboxamide.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While primary spectral data is not available in all public databases, the expected spectroscopic features can be predicted based on its structure.[7]

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Pyrimidine C2-H | ~9.1-9.3 ppm (singlet) |

| Pyrimidine C6-H | ~8.9-9.1 ppm (singlet) | |

| Carboxylic Acid O-H | >12 ppm (broad singlet) | |

| ¹³C NMR | Carboxylic Acid C=O | ~165-175 ppm |

| Pyrimidine Carbons | ~140-160 ppm | |

| FT-IR | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |

| C=O stretch (Carboxylic Acid) | 1710-1760 cm⁻¹ (strong) | |

| C-Cl stretch | 600-800 cm⁻¹ |

Safety and Handling

As with all chlorinated organic compounds and acids, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents.

References

- Somlo, T., & Rochat, A. C. (1971). U.S. Patent No. 3,561,005. Washington, DC: U.S. Patent and Trademark Office.

- Rufer, C., et al. (1970). U.S. Patent No. 3,523,119. Washington, DC: U.S. Patent and Trademark Office.

- Ishida, H., et al. (2000). EP Patent No. 1054004A1. European Patent Office.

- Wolf, V., et al. (1996). U.S. Patent No. 5,525,724. Washington, DC: U.S. Patent and Trademark Office.

-

Lin, Y. L., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]

- U.S. Patent No. 5,028,610. (1991).

-

He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Battilocchio, C., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dihydroxypyrimidine carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Applications of Diethyl Ethoxymethylenemalonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. Retrieved from [Link]

-

Tsuruoka, A., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Chen, Y. T., et al. (2022). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]

-

G. S. C. Kumar, et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxypyrimidine-5-carboxylic Acid. Retrieved from [Link]

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 933686-33-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloropyrimidine-5-carboxylic acid

Prepared by: Senior Application Scientist

This document provides a comprehensive technical overview of the physical and chemical properties of 4-Chloropyrimidine-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals who require a detailed understanding of this compound's characteristics for its application in synthesis, screening, and formulation.

Introduction: A Profile of this compound

This compound belongs to the class of pyrimidine derivatives, which are core structures in numerous biologically active compounds, including pharmaceuticals and agrochemicals. Its utility as a synthetic intermediate stems from the reactive sites on the pyrimidine ring—the chlorine atom, which is susceptible to nucleophilic substitution, and the carboxylic acid group, which allows for amide bond formation and other derivatizations. Understanding its fundamental physical properties is paramount for its effective handling, reaction optimization, and characterization.

Section 1: Core Physicochemical Properties

The intrinsic properties of a compound dictate its behavior in both chemical and biological systems. The following table summarizes the known and predicted physicochemical data for this compound. It is crucial to note that while some properties are experimentally determined, others are derived from computational models and should be considered as estimations.

| Property | Value | Source / Comment |

| CAS Number | 933686-33-0 | [1][2][3][4] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][3][4][5] |

| Molecular Weight | 158.54 g/mol | [1][3][4][5] |

| Appearance | White to off-white or light yellow solid | Inferred from related pyrimidine compounds.[6][7] |

| Melting Point | Data not available. Isomer 2-Chloropyrimidine-5-carboxylic acid melts at 126-131 °C.[8] | Experimental determination is recommended. |

| Boiling Point | Data not available. Isomer 2-Chloropyrimidine-5-carboxylic acid has a predicted boiling point of 411.4 °C at 760 mmHg.[8] | The compound is likely to decompose before boiling under atmospheric pressure. |

| pKa | 1.25 ± 0.25 (Predicted) | [2] This value reflects the acidity of the carboxylic acid proton, influenced by the electron-withdrawing pyrimidine ring. |

| Solubility | Expected to be slightly soluble in water; soluble in acidic and alkaline solutions and polar organic solvents (e.g., DMSO, DMF). | Based on the properties of its functional groups and related structures.[6] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere.[3] | Recommended to prevent potential degradation from moisture and atmospheric components. |

Section 2: Spectroscopic & Spectrometric Characterization

The structural identity and purity of this compound are definitively established through a combination of spectroscopic and spectrometric techniques. Below is an expert analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. In a suitable deuterated solvent like DMSO-d₆, two signals in the aromatic region are anticipated for the two protons on the pyrimidine ring. The proton at position 2 (between the two nitrogen atoms) would likely appear as a singlet at a downfield chemical shift (δ ≈ 9.0-9.5 ppm). The proton at position 6 would also be a singlet, appearing slightly more upfield (δ ≈ 8.8-9.2 ppm). A very broad singlet corresponding to the acidic proton of the carboxylic acid group would also be present, typically at a very downfield shift (δ > 13 ppm).

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ ≈ 160-170 ppm). The four carbon atoms of the pyrimidine ring will have characteristic shifts influenced by the nitrogen atoms and the chlorine substituent.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.[9][10] Key characteristic absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹.[11][12] This breadth is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

-

C=O Stretch (Carbonyl): A sharp, intense absorption band between 1690-1760 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.[12]

-

C=C and C=N Stretches (Aromatic Ring): Multiple medium to strong bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations within the pyrimidine ring.

-

C-Cl Stretch: A band in the 550-850 cm⁻¹ region is indicative of the carbon-chlorine bond.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z 158. A characteristic isotopic peak (M+2) at m/z 160 with approximately one-third the intensity of the M⁺ peak is expected, confirming the presence of a single chlorine atom.[13]

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[13] Cleavage of the pyrimidine ring can also lead to a complex fragmentation pattern.

Section 3: Experimental Protocols for Property Determination

To ensure data integrity, all experimental determinations must follow validated, systematic protocols. The following workflows are provided as best-practice guides.

Workflow 3.1: Comprehensive Characterization of a Research Sample

This diagram illustrates the logical flow for the full characterization of a newly synthesized or procured batch of this compound.

Protocol 3.2: Melting Point Determination

-

Calibration: Before analysis, verify the accuracy of the digital melting point apparatus using certified standards (e.g., caffeine, vanillin). This step is critical for data trustworthiness.

-

Sample Preparation: Finely crush a small amount of the crystalline sample to ensure uniform heat transfer. Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Use a rapid heating ramp (10-20 °C/min) to determine an approximate melting range.

-

Refined Measurement: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). A narrow range (<2 °C) is indicative of high purity.

Protocol 3.3: Aqueous Solubility Determination (Shake-Flask Method)

-

Rationale: This method determines the saturation concentration of the compound in water at a specific temperature, representing its equilibrium solubility.

-

Procedure: a. Add an excess amount of this compound to a known volume of deionized water in a sealed, screw-cap vial. The excess solid is necessary to ensure saturation is achieved. b. Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker for a prolonged period (24-48 hours) to ensure equilibrium is reached. c. After agitation, allow the suspension to settle. If necessary, centrifuge the sample to pellet the undissolved solid. d. Carefully withdraw a known volume of the clear supernatant.

-

Analysis & Validation: a. Analyze the concentration of the compound in the supernatant using a validated analytical method, such as HPLC with UV detection. b. To validate that equilibrium was reached, analyze samples taken at different time points (e.g., 24h and 48h). The concentration should be consistent.

Section 4: Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related chloropyrimidine derivatives provide essential safety guidance.[14][15][16]

-

Hazard Identification: Compounds in this class are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

-

Handling: Avoid generating dust.[17] Use engineering controls to minimize exposure. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[2][3] Storage under an inert gas like argon or nitrogen is advised to protect against degradation.[7]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[18]

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical properties defined by its aromatic, chloro-, and carboxylic acid functionalities. While some experimental data like its melting point are not yet widely published, its characteristics can be reliably predicted from its structure and confirmed using the standard, self-validating protocols outlined in this guide. Proper spectroscopic analysis is essential for confirming its identity and purity, and adherence to recommended safety and handling procedures is mandatory for its safe application in a research environment.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-chloropyrimidine-5-carboxylate. Retrieved from [Link]

-

ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. Retrieved from [Link]

-

Pi Chemicals System. (n.d.). 2-Chloro-pyrimidine-5-carboxylic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 933686-33-0 | Product Name : this compound. Retrieved from [Link]

-

University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-chloro-4-pyrimidinecarboxylic acid. Retrieved from [Link]

-

Moldb. (n.d.). 1446111-08-5 | 4-Amino-6-chloropyrimidine-5-carboxylic acid. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 12.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloropyrimidine-4-carboxylic acid. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ACS, Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 933686-33-0 [amp.chemicalbook.com]

- 3. 933686-33-0|this compound|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemscene.com [chemscene.com]

- 6. chembk.com [chembk.com]

- 7. 2-Chloropyrimidine-4-carboxylic acid CAS#: 149849-92-3 [m.chemicalbook.com]

- 8. Pi Chemicals System [pipharm.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.ca [fishersci.ca]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Chloropyrimidine-5-carboxylic Acid: A Keystone Building Block in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount to the successful discovery of novel therapeutics. Among the myriad of heterocyclic compounds, substituted pyrimidines stand out for their prevalence in biologically active molecules. This guide provides a comprehensive technical overview of 4-Chloropyrimidine-5-carboxylic acid, a versatile and highly valuable building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors.

Core Chemical and Physical Properties

This compound, with the molecular formula C₅H₃ClN₂O₂ and a molecular weight of 158.54 g/mol , is a crystalline solid at room temperature.[1] Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 5-position. This unique arrangement of functional groups imparts a desirable combination of reactivity and stability, making it an ideal starting material for the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | [1] |

| CAS Number | 933686-33-0 | [1] |

| Appearance | Solid | [2] |

| Canonical SMILES | C1=C(C(=NC=N1)Cl)C(=O)O | [1] |

| InChI Key | DUCXUPKLVVSJKA-UHFFFAOYSA-N | [2][3] |

The presence of the electron-withdrawing chlorine atom and the carboxylic acid group on the pyrimidine ring significantly influences its chemical behavior, which will be explored in the subsequent sections.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of substituted pyrimidines is a well-established field, with numerous methods available for their preparation. A common and effective strategy for the synthesis of chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidines (or their tautomeric keto forms, uracils) using reagents like phosphorus oxychloride (POCl₃).[4]

A particularly relevant synthetic route is the preparation of 2,4-dichloropyrimidine-5-carboxylic acid chloride from uracil-5-carboxylic acid.[5] This process highlights the key transformation of hydroxyl groups on the pyrimidine ring into reactive chloro groups.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine-5-carbonyl Chloride

This protocol is adapted from a patented procedure and serves as a foundational method for the synthesis of related chloropyrimidine carboxylic acids.[5]

Materials:

-

Uracil-5-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Ammonia solution (28% aqueous)

Procedure:

-

Chlorination:

-

To a solution of phosphorus oxychloride (POCl₃, 4.0 equivalents), add phosphorus pentachloride (PCl₅, 3.3 equivalents).

-

Add uracil-5-carboxylic acid (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to reflux for 4.5 hours.

-

After completion, cool the mixture and concentrate under vacuum to remove excess POCl₃.

-

Add toluene and concentrate again under vacuum to azeotropically remove residual POCl₃. The resulting residue is 2,4-dichloropyrimidine-5-carbonyl chloride.[6]

-

-

Amidation (as an example of further reaction):

-

Dissolve the crude 2,4-dichloropyrimidine-5-carbonyl chloride in dichloromethane (CH₂Cl₂).

-

Cool the solution to -10°C.

-

Slowly add a mixture of 28% aqueous ammonia and water.

-

Stir the reaction for 5 minutes at -10°C.

-

Remove the organic solvent under reduced pressure.

-

Collect the precipitate by filtration to obtain 2,4-dichloropyrimidine-5-carboxamide.[6]

-

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This is a powerful dehydrating and chlorinating agent, essential for converting the hydroxyl groups of the uracil ring into chlorine atoms.

-

Phosphorus pentachloride (PCl₅): Often used in conjunction with POCl₃ to enhance the chlorination process.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the chlorination reaction.

-

Azeotropic Removal of POCl₃: Toluene forms an azeotrope with phosphorus oxychloride, facilitating its complete removal from the reaction mixture.

Chemical Reactivity: A Hub for Molecular Diversification

The chemical reactivity of this compound is dominated by the interplay between the electrophilic pyrimidine ring, the reactive chloro substituent, and the versatile carboxylic acid functionality.

Nucleophilic Aromatic Substitution (SₙAr) at the 4-Position

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C4 position towards nucleophilic attack. This allows for the facile introduction of a wide range of substituents, a key feature in the construction of diverse chemical libraries for drug screening.

Common nucleophiles that can displace the chloride include:

-

Amines: Primary and secondary amines react readily to form 4-aminopyrimidine derivatives.[7]

-

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides or phenoxides yields the corresponding 4-alkoxy or 4-aryloxypyrimidines.[7]

-

Thiolates: Thiolates react to form 4-thiopyrimidines.[7]

Caption: Generalized workflow for nucleophilic aromatic substitution.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety provides another handle for chemical modification, primarily through esterification and amide bond formation.

Esterification:

Esterification of this compound can be achieved through various methods, including Fischer esterification under acidic conditions or by using coupling agents.[8] The resulting esters, such as ethyl 4-chloropyrimidine-5-carboxylate, are themselves valuable intermediates in organic synthesis.[9][10]

Amide Bond Formation:

The formation of amides is a cornerstone of medicinal chemistry.[11] this compound can be coupled with a wide array of primary and secondary amines to generate the corresponding amides. This reaction is typically facilitated by coupling reagents that activate the carboxylic acid.

Common Amide Coupling Reagents:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[12]

-

Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues.

-

Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Self-Validating System in Amide Coupling:

A well-executed amide coupling protocol should include in-process controls, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to monitor the consumption of the carboxylic acid and the formation of the amide product. The purity of the final product should be confirmed by spectroscopic methods like NMR and mass spectrometry.

Applications in Drug Development: A Focus on Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of kinase inhibitors.[13][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. This compound and its derivatives are key intermediates in the synthesis of various kinase inhibitors.

For instance, bisanilinopyrimidine derivatives have been identified as potent inhibitors of Aurora kinases, which are critical for cell cycle regulation.[15] The synthesis of these inhibitors often involves the sequential nucleophilic substitution of dichloropyrimidines with different anilines. The carboxylic acid group can serve as a key interaction point with the target protein or as a handle for further modification to improve pharmacokinetic properties.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-Chloropyrimidine-5-carboxylic acid(374068-01-6) 1H NMR spectrum [chemicalbook.com]

- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 5. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]

- 6. 2,4-di-chloropyrimidine 5-carboxylic acid amide CAS#: 1240390-28-6 [chemicalbook.com]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Ethyl 4-chloropyrimidine-5-carboxylate | C7H7ClN2O2 | CID 12684326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. hepatochem.com [hepatochem.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Chloropyrimidine-5-carboxylic Acid: An In-depth Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – As a pivotal intermediate in the synthesis of a wide array of therapeutic agents, a comprehensive understanding of the physicochemical properties of 4-chloropyrimidine-5-carboxylic acid is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide offers a detailed exploration of the solubility characteristics of this compound, providing both theoretical insights and practical, field-proven experimental protocols to empower robust scientific investigation and streamline drug development workflows.

Executive Summary: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of a drug candidate's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For this compound (Molecular Formula: C₅H₃ClN₂O₂, Molecular Weight: 158.54 g/mol ), a molecule frequently employed in medicinal chemistry, a precise grasp of its solubility is not merely an academic exercise but a critical determinant of its journey from the laboratory to the clinic. Poor aqueous solubility can precipitate a cascade of challenges, from inconsistent biological assay results to inadequate bioavailability, ultimately leading to the failure of promising drug candidates.[2] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this key synthetic building block.

Physicochemical Profile and Predicted Solubility

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O₂ | - |

| Molecular Weight | 158.54 g/mol | - |

| Predicted Aqueous Solubility (LogS) | -2.5 to -3.5 | Computational Models |

| Predicted pKa | ~2.5-3.5 (acidic) | Computational Models |

Note: Predicted values are derived from computational algorithms and should be confirmed by experimental data.

The predicted aqueous solubility (LogS) suggests that this compound is likely to be poorly soluble in water. The acidic pKa, attributed to the carboxylic acid moiety, indicates that its solubility will be highly dependent on the pH of the medium. At pH values above its pKa, the molecule will be deprotonated to its more soluble carboxylate form.

The Cornerstone of Solubility Determination: The Shake-Flask Method

The gold standard for determining the thermodynamic, or equilibrium, solubility of a compound is the Shake-Flask method.[3][4] This technique, lauded for its reliability, directly measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[5] The causality behind this experimental choice lies in its ability to allow the system to reach a true thermodynamic equilibrium, providing a definitive solubility value under specific conditions.

Self-Validating Experimental Protocol for Thermodynamic Solubility

This protocol is designed to be a self-validating system, incorporating steps to ensure equilibrium is reached and that the analytical quantification is accurate.

Objective: To determine the thermodynamic solubility of this compound in a given solvent system (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is critical to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.

-

Record the initial weight of the compound.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the slurry for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[4] A preliminary time-course experiment can be conducted to determine the point at which the concentration of the dissolved compound no longer increases.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, two methods are recommended:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be assessed.

-

-

-

Sample Preparation for Analysis:

-

Carefully pipette a known volume of the clear, saturated filtrate into a volumetric flask.

-

Dilute the sample with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis) to a concentration that falls within the linear range of the calibration curve.

-

-

Analytical Quantification:

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for determining thermodynamic solubility using the Shake-Flask method.

Analytical Quantification: A Closer Look at HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the accurate quantification of dissolved solutes in solubility studies.[6] Its high sensitivity and specificity make it an ideal choice for analyzing complex mixtures and ensuring accurate concentration determination.

Field-Proven HPLC Protocol

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A common mobile phase for pyrimidine carboxylic acids is a mixture of an aqueous buffer and an organic modifier.[7]

-

Example: A mixture of 20 mM phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile. The gradient or isocratic ratio of these two components should be optimized to achieve good peak shape and retention time for this compound. Generally, for carboxylic acids, a lower pH mobile phase improves peak shape by keeping the analyte in its protonated form.[8]

Detection:

-

UV detection at a wavelength of maximum absorbance for this compound (e.g., ~270 nm, to be determined experimentally).[9]

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

-

The concentration of the unknown sample can then be determined by interpolating its peak area on the calibration curve.

Diagram of the Analytical Quantification Workflow:

Caption: Workflow for quantification of solubility using HPLC.

Conclusion: Empowering Rational Drug Design

A thorough understanding and accurate determination of the solubility of this compound are indispensable for its effective utilization in drug discovery and development. By employing robust and self-validating experimental protocols, such as the Shake-Flask method coupled with precise HPLC quantification, researchers can obtain reliable solubility data. This information is crucial for building structure-solubility relationships, guiding lead optimization, and developing viable drug formulations. This guide provides the foundational knowledge and practical methodologies to confidently navigate the solubility landscape of this important synthetic intermediate.

References

-

SIELC Technologies. (2018, May 16). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro. [Link]

- Apley, M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Bienta. Shake-Flask Solubility Assay. [Link]

-

Nakashima, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Bergström, C. A. S. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. [Link]

-

PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. [Link]

-

ResearchGate. (2015). (PDF) Computational models for the prediction of drug solubility. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]

- Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

-

Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research. [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

-

National Institutes of Health. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. [Link]

-

BioVanix. (n.d.). Reversed-phase Chromatography HPLC Column. [Link]

-

Bard, B., et al. (2008). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. PubMed. [Link]

-

Reddit. (2013). Can you check the solubility of a drug using just a UV-vis spectrophotometer? [Link]

-

ResearchGate. (2005). (PDF) HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Dwight R. Stoll. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC. [Link]

-

MDPI. (n.d.). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. [Link]

- Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW < 2000) Accuracy near that of random forest regression. Semantic Scholar.

-

Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. [Link]

-

National Institutes of Health. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]

-

ResearchGate. (2015). (PDF) Poor aqueous solubility - An industry wide problem in drug discovery. [Link]

-

Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PubMed. [Link]

Sources

- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | SIELC Technologies [sielc.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. HPLCによる核酸中のプリンとピリミジンの分析、Ascentis Silica application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

4-Chloropyrimidine-5-carboxylic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 4-Chloropyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 933686-33-0) is a halogenated pyrimidine derivative that serves as a crucial intermediate and building block in organic synthesis, particularly within the realm of medicinal chemistry.[1] The pyrimidine scaffold is a ubiquitous heterocycle found in a vast array of biologically active molecules and marketed drugs, highlighting its importance in the development of novel therapeutics for oncology, virology, and infectious diseases.[2][3] The reactivity of the chlorine and carboxylic acid functionalities allows for molecular diversification, making it a valuable precursor for creating complex molecules with potential pharmacological activity.[4][5]

Given its integral role in research and development, a thorough understanding of the safety and handling protocols for this compound is not merely a regulatory formality but a cornerstone of responsible scientific practice. This guide provides a comprehensive, technically grounded framework for the safe management of this compound, from receipt and storage to handling, emergency response, and disposal. The causality behind each recommendation is explained to empower researchers with the knowledge to maintain a secure laboratory environment.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from closely related isomers and structural analogs, such as 2-Chloropyrimidine-4-carboxylic acid and 6-Chloro-4-pyrimidinecarboxylic acid, provide a reliable basis for hazard assessment.[6][7][8] The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Identification and Classification | Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation.[6][7] | | Serious Eye Damage/Irritation | Category 2 / 2A | | Warning | H319: Causes serious eye irritation.[6][7] | | Specific Target Organ Toxicity (Single Exposure) | Category 3 | | Warning | H335: May cause respiratory irritation.[6][9] |Causality Insight: The irritant nature of this compound is attributed to its acidic carboxylic acid group and the reactive chloro-substituted pyrimidine ring. Upon contact with moist tissues like skin, eyes, or the respiratory tract, it can cause localized inflammation and discomfort. The fine, solid nature of the compound also increases the risk of aerosolization and inhalation.[7][10]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is to work in a well-ventilated area to minimize the concentration of airborne dust.[9]

-

Chemical Fume Hood: All weighing and transfer operations involving the solid powder should be conducted inside a certified chemical fume hood.[8][11] This is the most effective way to capture dust at the source and prevent inhalation.

-

Ventilation: General laboratory ventilation should ensure a sufficient number of air changes per hour to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following table details the minimum required PPE.[8][12]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specific Equipment | Rationale and Standards |

|---|---|---|

| Eye and Face | Chemical safety goggles or a full-face shield.[8] | Required to prevent eye contact with dust particles, which can cause serious irritation.[6] Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6] A face shield is recommended when handling larger quantities.[11][13] |

| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene).[8][11] | Protects skin from direct contact and irritation. Gloves must be inspected before use and disposed of after handling the compound.[14] Proper removal technique is critical to avoid cross-contamination.[14] |

| Body | Laboratory coat or a chemical-resistant apron.[8] | Prevents contamination of personal clothing and minimizes skin exposure.[15] Gowns should be long-sleeved and close in the back.[12] |

| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.[8][11] | Used as a secondary control measure if engineering controls cannot maintain exposure below acceptable limits.[6] Required when cleaning up spills of the solid material.[12] |

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.se [fishersci.se]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. aksci.com [aksci.com]

- 10. chemstock.ae [chemstock.ae]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. publications.ashp.org [publications.ashp.org]

- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.ca [fishersci.ca]

The Strategic Core: Elucidating the Mechanistic Potential of the 4-Chloropyrimidine-5-Carboxylic Acid Scaffold

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Chloropyrimidine-5-carboxylic acid represents a pivotal scaffold in modern medicinal chemistry and agrochemical development. While not typically an end-effector molecule itself, its intrinsic chemical functionalities serve as a versatile platform for the synthesis of a diverse array of biologically active compounds. This guide delves into the core mechanistic principles that can be engineered from this pyrimidine framework, exploring its role as a precursor to potent enzyme inhibitors, receptor antagonists, and other therapeutic and agricultural agents. We will dissect the causality behind experimental designs aimed at validating the mechanisms of action for its derivatives and provide detailed protocols for their characterization.

Introduction: The Pyrimidine Core as a Privileged Structure

The pyrimidine ring is a cornerstone of numerous biological processes, most notably as a fundamental component of nucleobases in DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-malarial, anti-tumor, and antimicrobial effects.[1] this compound, with its reactive chlorine atom and carboxylic acid group, provides a strategic starting point for creating extensive libraries of substituted pyrimidines with tailored biological functions. Its ethyl ester derivative is also a widely used intermediate in these synthetic pathways.[2][3][4]

The true value of the this compound scaffold lies in its capacity for facile and diverse chemical modifications. The chlorine at the 4-position is a prime leaving group for nucleophilic substitution, allowing for the introduction of various side chains. The carboxylic acid at the 5-position offers another handle for amide bond formation or other conjugations. This dual functionality enables the precise spatial arrangement of pharmacophoric features, which is critical for high-affinity interactions with biological targets.

General Mechanisms of Action of Pyrimidine Derivatives

Given that this compound is a foundational building block, its "mechanism of action" is best understood through the lens of the compounds derived from it.[2][5] These derivatives often function by mimicking endogenous pyrimidines to interfere with essential cellular processes.

Enzyme Inhibition

A predominant mechanism of action for pyrimidine derivatives is the inhibition of key enzymes involved in metabolic and signaling pathways.[6]

-

Kinase Inhibition: Many protein kinases, which are crucial for cell signaling, have an ATP binding pocket that can be targeted by pyrimidine-based inhibitors. By substituting the 4-chloro group with appropriate moieties, derivatives can be designed to form hydrogen bonds and hydrophobic interactions within the kinase active site, competing with ATP and blocking downstream signaling. This is a common strategy in the development of anticancer agents.[7]

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids. Pyrimidine-based inhibitors can mimic the natural substrate, dihydrofolate, and block the enzyme's activity, leading to a depletion of essential building blocks for DNA synthesis and cell proliferation. This is a well-established mechanism for antibacterial and anticancer drugs.

-

Thymidylate Synthase (TS) Inhibition: TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. Fluorinated pyrimidine derivatives are classic examples of TS inhibitors that act as suicide substrates.

Disruption of Nucleic Acid Synthesis

As analogs of natural pyrimidines, derivatives of this compound can be metabolized into fraudulent nucleotides. These can then be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids. This mechanism is particularly relevant for antiviral and anticancer therapies.[1]

Receptor Modulation

While less common than enzyme inhibition, pyrimidine derivatives can be designed to interact with specific cell surface or nuclear receptors, either as agonists or antagonists, to modulate their activity.

Hypothetical Case Study: Targeting a Fungal Dehydrogenase

To illustrate the practical application of the this compound scaffold, let us consider a hypothetical drug discovery program aimed at developing a novel antifungal agent by targeting a fungal-specific dehydrogenase.

Rationale for Target and Scaffold

Fungal dehydrogenases involved in essential metabolic pathways, such as amino acid biosynthesis, present attractive targets for antifungal drug development due to potential differences from their mammalian counterparts, offering a window for selective toxicity.[6] The this compound scaffold is chosen for its proven utility in generating diverse chemical libraries and its inherent structural resemblance to biological cofactors.

Synthetic Strategy and Library Development

A combinatorial library would be synthesized by reacting this compound with a diverse set of amines at the 4-position and a series of alcohols or amines at the 5-position (following conversion to the acid chloride or activation).

Experimental Workflow for Mechanistic Validation

The following diagram outlines the experimental workflow to identify and characterize a lead compound from the synthesized library.

Caption: Experimental workflow for hit identification and lead validation.

Detailed Experimental Protocols

Protocol 1: Enzyme Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Materials:

-

Purified recombinant fungal dehydrogenase.

-

Substrate (e.g., a specific amino acid).

-

Cofactor (e.g., NAD+).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Test compounds (derivatives of this compound) dissolved in DMSO.

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in the assay buffer.

-

In each well of the microplate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at the optimal temperature for the enzyme for 15 minutes.

-

Initiate the reaction by adding the substrate and cofactor to all wells.

-

Monitor the change in absorbance at 340 nm (for NADH production) over time using a microplate reader.

-

Calculate the initial reaction velocities for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Enzyme Kinetics Study

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Procedure:

-

Perform the enzyme inhibition assay as described above, but vary the concentration of the substrate while keeping the inhibitor concentration constant.

-

Repeat this for several different fixed concentrations of the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.

-

Data Presentation

The results of the screening and initial characterization can be summarized in a table for easy comparison.

| Compound ID | 4-Position Substituent | 5-Position Substituent | IC50 (µM) | Mode of Inhibition |

| Lead-001 | 3-fluorobenzylamine | Methyl ester | 2.5 | Competitive |

| Lead-002 | Cyclopropylamine | Ethyl ester | 8.1 | Competitive |

| Control-001 | - | - | >100 | - |

Signaling Pathway Visualization

The following diagram illustrates the hypothetical mechanism of action of a lead compound derived from this compound that acts as a competitive inhibitor of a fungal dehydrogenase.

Caption: Competitive inhibition of fungal dehydrogenase by a pyrimidine derivative.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile scaffold for the development of novel bioactive compounds. Its strategic importance lies in the ability to readily generate diverse chemical libraries with a wide range of pharmacological activities. A thorough understanding of the potential mechanisms of action, coupled with a systematic experimental approach for their validation, is crucial for successfully translating these synthetic derivatives into effective therapeutic or agricultural agents. Future research will undoubtedly continue to leverage this privileged structure to address unmet needs in medicine and agriculture, with a focus on developing highly selective and potent agents with minimized off-target effects.

References

- I. A. Al-Ghorbani, F. A., et al. (2022). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 65(8), 225-257.

-

ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

-

Dana Bioscience. (n.d.). This compound ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

- National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC.

- MDPI. (2022). Synthesis and Biological Activity of Antimicrobial Agents.

- Ouertani, A., et al. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy.

- PubMed. (n.d.). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)

- SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro.

- SynHet. (n.d.). 5-Chloropyrimidine-4-carboxylic acid.

- National Institutes of Health. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. PMC.

- Chem-Impex. (n.d.). 4-Aminopyrimidine-5-carboxylic acid.

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. chemimpex.com [chemimpex.com]

- 3. danabiosci.com [danabiosci.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

4-Chloropyrimidine-5-carboxylic Acid: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. Within the diverse family of pyrimidine-based building blocks, 4-Chloropyrimidine-5-carboxylic acid stands out as a particularly versatile intermediate. Its unique arrangement of a reactive chlorine atom and a carboxylic acid group on an electron-deficient pyrimidine ring provides a powerful handle for synthetic chemists to construct complex molecular architectures. This guide offers a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties and Spectral Data

This compound is a heterocyclic organic compound that typically appears as a white to off-white solid.[1] Its structure, featuring both a chloro and a carboxylic acid substituent, endows it with a distinct reactivity profile. The carboxylic acid moiety imparts acidic properties and allows for solubility in polar solvents like water and alcohols.[1]

Table 1: Physicochemical and Spectral Data

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O₂ | [2] |

| Molecular Weight | 158.54 g/mol | [2] |

| CAS Number | 933686-33-0 | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

| Storage | 2-8°C, inert atmosphere | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a two-step process starting from diethyl ethoxymethylenemalonate. This involves the formation of the pyrimidine ring to yield ethyl 4-hydroxypyrimidine-5-carboxylate, followed by chlorination and subsequent hydrolysis.

Experimental Protocol: Synthesis

Part 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in ethanol.

-

Addition of Reagents: To the stirred solution, add formamidine acetate. Subsequently, add diethyl ethoxymethylenemalonate dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. A precipitate may form during this time.

-

Work-up: After cooling the reaction mixture to 0°C in an ice bath, acidify with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water and a small amount of cold ethanol. Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl 4-hydroxypyrimidine-5-carboxylate.

Part 2: Synthesis of Ethyl 4-chloropyrimidine-5-carboxylate

-

Chlorination: In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried ethyl 4-hydroxypyrimidine-5-carboxylate in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours.

-

Work-up: After cooling, quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Part 3: Hydrolysis to this compound

-

Hydrolysis: Dissolve the ethyl 4-chloropyrimidine-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reaction: Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Key Reactions and Mechanistic Insights